molecular formula C8H9ClFNO B13894425 4-(2-Aminoethyl)-2-chloro-5-fluorophenol

4-(2-Aminoethyl)-2-chloro-5-fluorophenol

Cat. No.: B13894425
M. Wt: 189.61 g/mol
InChI Key: UZEHQFFMENDDGA-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-chloro-5-fluorophenol is a halogenated phenolic compound featuring an aminoethyl side chain, a chloro substituent at the 2-position, and a fluoro substituent at the 5-position. A study by de Bruin-Hoegée (2024) identified challenges in distinguishing its NMR spectra from those of di-Cl-dopamine derivatives, highlighting the need for advanced analytical techniques to confirm its exact structure . The compound’s synthesis and characterization remain preliminary, with insufficient $^{13}\text{C}$-NMR or detailed $^{1}\text{H}$-NMR data available .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

4-(2-aminoethyl)-2-chloro-5-fluorophenol

InChI

InChI=1S/C8H9ClFNO/c9-6-3-5(1-2-11)7(10)4-8(6)12/h3-4,12H,1-2,11H2

InChI Key

UZEHQFFMENDDGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)F)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-chloro-5-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-5-fluorophenol with 2-aminoethyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-chloro-5-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(2-Aminoethyl)-2-chloro-5-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-chloro-5-fluorophenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 4-(2-Aminoethyl)-2-chloro-5-fluorophenol and related compounds:

Compound Name Structure Key Differences Applications/Significance
4-(2-Aminoethyl)-2-chloro-5-fluorophenol Phenol ring with -Cl (2-position), -F (5-position), and -CH$2$CH$2$NH$_2$ (4-position) Aminoethyl group enhances polarity; Cl and F provide halogen-specific reactivity. Potential biochemical marker; requires further structural validation .
2-Amino-4-chlorophenol Phenol ring with -NH$_2$ (2-position) and -Cl (4-position) Lacks aminoethyl and fluorine; simpler substitution pattern. Industrial intermediate; evaluated by IARC for carcinogenicity .
2-(2-Chloro-4-nitrophenoxy)-5-ethyl-4-fluorophenol Phenol ring with -O-C$6$H$3$Cl(NO$2$) (2-position), -F (4-position), -C$2$H$_5$ (5-position) Nitro and ethyl groups introduce steric bulk and electron-withdrawing effects. Structural data available via crystallography; relevance in agrochemical research .
1-(2-Amino-5-chloro-4-fluorophenyl)-2-chloroethanone Aryl ring with -NH$_2$ (2-position), -Cl (5-position), -F (4-position), and ketone group Ketone functionality alters reactivity; dual Cl substituents enhance lipophilicity. Intermediate in organic synthesis; physico-chemical properties documented .

Key Research Findings

Chlorinated Dopamine Analogs: 4-(2-Aminoethyl)-3,6-dichlorobenzene-1,2-diol and 4-(2-aminoethyl)-3,5-dichlorobenzene-1,2-diol share the aminoethyl group with the target compound but differ in chloro-substitution patterns. These analogs exhibit similar chromatographic retention times, complicating structural differentiation without high-resolution NMR or X-ray crystallography . The steric hindrance of substituents (e.g., -Cl, -F) significantly impacts solubility and bioavailability. For example, 2-(2-chloro-4-nitrophenoxy)-5-ethyl-4-fluorophenol’s nitro group reduces aqueous solubility compared to the target compound .

In contrast, 2-amino-4-chlorophenol lacks fluorine, limiting its polarity and interaction specificity .

Synthetic Challenges: The target compound’s synthesis is hindered by overlapping spectral peaks with di-Cl-dopamine derivatives, as noted in de Bruin-Hoegée’s study . In contrast, 1-(2-amino-5-chloro-4-fluorophenyl)-2-chloroethanone has well-documented synthetic pathways and supplier availability .

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